Silane, trichlorotriacontyl-
Overview
Description
Silane, trichlorotriacontyl- is an organosilicon compound characterized by a long alkyl chain attached to a silicon atom, which is further bonded to three chlorine atoms. This compound is part of the broader class of silanes, which are silicon-based compounds with various organic and inorganic attachments. Silanes are known for their versatility and are used in a wide range of applications, including as coupling agents, water repellents, and adhesion promoters .
Mechanism of Action
Target of Action
Silanes in general are known to interact with various surfaces, forming a covalent bond with the inorganic surface . This suggests that the primary targets of Silane, trichlorotriacontyl- could be inorganic surfaces where it forms covalent bonds.
Mode of Action
Silane, trichlorotriacontyl- interacts with its targets through a process known as silanization . During this process, the silane molecule forms a covalent bond with the inorganic surface, modifying the surface properties . This interaction results in changes to the surface, such as increased hydrophobicity, which can influence various properties of the material it is applied to .
Biochemical Pathways
Silanes are known to play a role in various chemical reactions, including radical reductions and hydrosilylation . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The modification of inorganic surfaces by silanes can lead to changes in the properties of the material, such as increased hydrophobicity . This could potentially influence the behavior of cells or molecules interacting with the modified surface.
Action Environment
The action, efficacy, and stability of Silane, trichlorotriacontyl- can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the silane, affecting its reactivity . Additionally, the nature of the inorganic surface it interacts with can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, trichlorotriacontyl- typically involves the reaction of trichlorosilane with a long-chain alkyl halide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane. A common method involves the use of a Grignard reagent, where the alkyl halide is first converted to the corresponding Grignard reagent, which then reacts with trichlorosilane to form the desired product .
Industrial Production Methods: Industrial production of silane, trichlorotriacontyl- often follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Silane, trichlorotriacontyl- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Silanes can act as reducing agents, donating hydride ions in reactions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the chlorine atoms under basic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced silicon centers.
Substitution: Alkoxysilanes, aminosilanes, and thiolsilanes.
Scientific Research Applications
Silane, trichlorotriacontyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants
Comparison with Similar Compounds
Silane (SiH4): A simple silane with hydrogen atoms attached to silicon.
Trichlorosilane (HSiCl3): A precursor to many organosilicon compounds.
Phenylsilane (C6H5SiH3): A silane with a phenyl group attached to silicon
Uniqueness: Silane, trichlorotriacontyl- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its utility in surface modification and as a coupling agent. Its ability to undergo various chemical reactions and form stable bonds with different substrates makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
trichloro(triacontyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34(31,32)33/h2-30H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADSXMQUUGJFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887746 | |
Record name | Silane, trichlorotriacontyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70851-48-8 | |
Record name | Triacontyltrichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70851-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichlorotriacontyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichlorotriacontyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trichlorotriacontyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorotriacontylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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